4-Iodophenyl 3,4,5-trifluorobenzoate
Description
4-Iodophenyl 3,4,5-trifluorobenzoate is an ester derivative combining a 4-iodophenyl group with a 3,4,5-trifluorobenzoate moiety. This compound is of interest in synthetic chemistry and materials science, particularly for applications requiring halogenated aromatic systems.
Properties
Molecular Formula |
C13H6F3IO2 |
|---|---|
Molecular Weight |
378.08 g/mol |
IUPAC Name |
(4-iodophenyl) 3,4,5-trifluorobenzoate |
InChI |
InChI=1S/C13H6F3IO2/c14-10-5-7(6-11(15)12(10)16)13(18)19-9-3-1-8(17)2-4-9/h1-6H |
InChI Key |
FFSPMKHPLGWJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC(=C(C(=C2)F)F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodophenyl 3,4,5-trifluorobenzoate typically involves the esterification of 4-iodophenol with 3,4,5-trifluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for 4-Iodophenyl 3,4,5-trifluorobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Iodophenyl 3,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a new carbon group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) and potassium fluoride (KF) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents such as phenylboronic acid are used.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds where the phenyl ring is coupled with another aromatic ring.
Scientific Research Applications
4-Iodophenyl 3,4,5-trifluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodophenyl 3,4,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Efficiency : Steric hindrance from iodine reduces yields in multi-site reactions (e.g., HTMs3c at 30% yield) , whereas methoxyethyl substitution allows high yields (92%) in photocatalytic syntheses .
Solubility Trends : Trifluorobenzoate derivatives exhibit consistent solubility in halogenated solvents, irrespective of aryl substituents, suggesting the trifluoromethyl group dominates solubility behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
